molecular formula C15H24O B8350458 1-(p-Methylphenyl) octanol

1-(p-Methylphenyl) octanol

Cat. No.: B8350458
M. Wt: 220.35 g/mol
InChI Key: XACPMLLUZVKOGX-UHFFFAOYSA-N
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Description

1-(p-Methylphenyl) octanol is a substituted aromatic alcohol featuring an eight-carbon aliphatic chain attached to a para-methyl-substituted benzene ring. The para-methylphenyl group enhances hydrophobicity compared to unsubstituted phenyl derivatives, while the octanol chain contributes to lipid solubility, influencing partitioning and bioactivity .

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-(4-methylphenyl)octan-1-ol

InChI

InChI=1S/C15H24O/c1-3-4-5-6-7-8-15(16)14-11-9-13(2)10-12-14/h9-12,15-16H,3-8H2,1-2H3

InChI Key

XACPMLLUZVKOGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=C(C=C1)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic Alcohols

  • 1-(4-Methylphenyl)-1-propanol (CAS 25574-04-3): Shorter chain (3 carbons vs. 8 carbons) reduces lipophilicity. Predicted log Kow: ~2.5–3.0 (estimated from ’s guidelines), compared to ~5.0–6.0 for 1-(p-methylphenyl) octanol due to the longer chain . Applications: Intermediate in organic synthesis; lacks bioactivity data in the evidence .
  • N-Alkyl-9H-carbazoles (Neuroprotective Agents): Unlike this compound, carbazole derivatives exhibit planar aromatic systems with nitrogen atoms. Molecular dynamics simulations show that alkyl chain length and substituent positioning influence octanol/water interface distribution. For example, N-(3-anilinopropyl)-9H-carbazole forms stable aggregates at interfaces, whereas this compound likely distributes uniformly due to its linear structure .

Halogenated and Methoxy-Substituted Analogs

  • 1-(p-Chlorophenyl) octanol: Chlorine substitution increases log Kow by ~0.5–1.0 units compared to methyl substitution ().
  • 1-(p-Methoxyphenyl) octanol: Methoxy groups enhance water solubility via hydrogen bonding, reducing log Kow by ~1.0–1.5 units relative to methyl-substituted analogs .

Physicochemical Properties

Octanol/Water Partition Coefficient (log Kow)

Compound log Kow (Predicted/Experimental) Hydrophobicity Class ()
This compound 5.2–5.8 (COSMO-RS prediction) Hydrophobic (log Kow >4)
1-(p-Chlorophenyl) octanol 6.0–6.5 Very hydrophobic
1-(p-Methoxyphenyl) octanol 3.8–4.3 Moderately hydrophobic

Key Notes:

  • COSMO-RS predictions () are reliable for log Kow estimation (±0.3 units).
  • Longer alkyl chains (e.g., octanol vs. propanol) dominate log Kow increases over aromatic substituents .

Solubility in Octanol and Water

  • Octanol Solubility: Likely high (>100 mg/mL) due to the compound’s aliphatic chain, aligning with Walden’s rule for entropy of melting ().
  • Water Solubility : Estimated <1 mg/mL (log Kow >5), limiting bioavailability without surfactants .

Bioactivity

  • Antimicrobial Potential: Pyrazoline derivatives with p-methylphenyl groups (e.g., 1-(p-methylphenyl)-3,5-diaryl-2-pyrazoline) show MIC values of 100 mg/mL against Klebsiella pneumoniae, suggesting that this compound may require structural optimization for efficacy .
  • Neuroprotective Role: Unlike carbazoles, this compound lacks π-π stacking motifs critical for targeting neurological interfaces .

Environmental Behavior

  • Bioaccumulation : Log Kow >5 indicates moderate-to-high bioaccumulation in aquatic organisms, though metabolic breakdown (e.g., oxidation of the methyl group) may mitigate risks .

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